
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid, also known as DIMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIMA is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that regulates growth and development. DIMA has been synthesized and studied for its potential use in cancer treatment, neuroprotection, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes and the inhibition of anti-apoptotic proteins. In neuroprotection research, this compound has been shown to activate the Nrf2-ARE signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes. In anti-inflammatory research, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different research fields. In cancer research, this compound has been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. In neuroprotection research, this compound has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress markers. In anti-inflammatory research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in lab experiments include its high purity, low toxicity, and potential therapeutic applications. However, the limitations of using this compound include its limited solubility in water and the need for specialized equipment for synthesis and purification.
Direcciones Futuras
There are several future directions for research on 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid. In cancer research, further studies are needed to determine the specific mechanisms of action of this compound and its potential use in combination with other cancer therapies. In neuroprotection research, studies are needed to determine the long-term effects of this compound on neuronal function and to develop more effective delivery methods. In anti-inflammatory research, studies are needed to determine the optimal dosage and treatment duration of this compound and its potential use in combination with other anti-inflammatory agents. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other research fields, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, this compound (this compound) is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied for its potential use in cancer treatment, neuroprotection, and anti-inflammatory activities. Further research is needed to determine the specific mechanisms of action of this compound and its potential use in combination with other therapies.
Métodos De Síntesis
The synthesis of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid involves the condensation of 1,6-dimethylindole and chloroacetic acid in the presence of a catalyst. The resulting product is then hydrolyzed to yield this compound. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been studied for its potential therapeutic applications in various scientific research fields. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
In neuroprotection research, this compound has been shown to have protective effects against oxidative stress and inflammation in the brain. Studies have demonstrated that this compound can reduce the production of reactive oxygen species (ROS) and prevent neuronal cell death, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(1,6-dimethylindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-10-9(6-12(14)15)7-13(2)11(10)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNTZWVJEUBAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide](/img/structure/B7549770.png)
![1-Ethyl-3-[3-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B7549775.png)
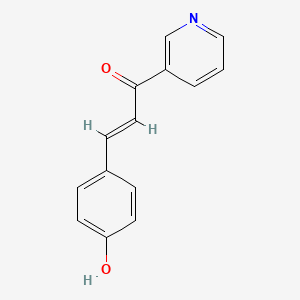
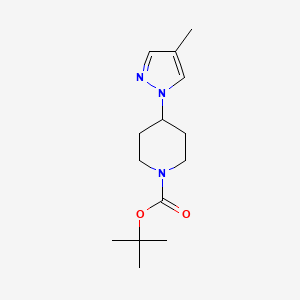
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid](/img/structure/B7549819.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)
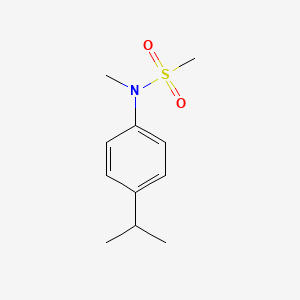
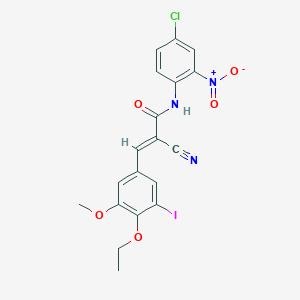
![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)
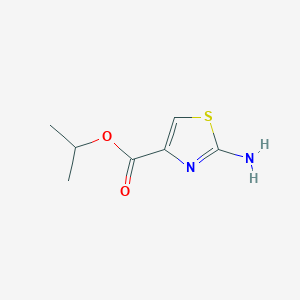
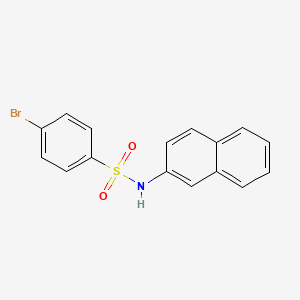
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)
![(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)
